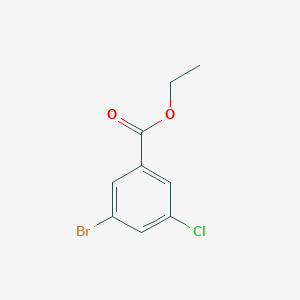

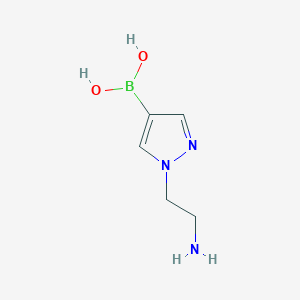

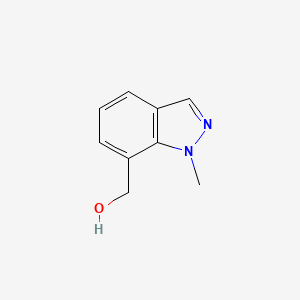

(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid

Overview

Description

“(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid” is a type of boronic acid derivative. Boronic acids are known to play an important role in synthetic, biological, medicinal, and materials chemistry . They can covalently react with cis-diols in the oligosaccharide chains of glycoproteins to form five- or six-membered cyclic esters .

Synthesis Analysis

The synthesis of borinic acids, which are a subclass of organoboron compounds, relies either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . The reaction seems compatible with a range of functional groups such as nitro, boronic ester, vinyl, etc .Molecular Structure Analysis

Boronic acids, including “(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid”, have a unique structure that allows them to interact with 1,2- or 1,3-diols to form five or six cyclic esters . This unique property makes boronic acid-based materials useful as synthetic receptors for the specific recognition and detection of cis-diol-containing species .Chemical Reactions Analysis

Boronic acids can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters . This unique property has been used in the development of biosensors for the detection of biological-related substances, such as amino acids, nucleosides, glycans, proteins, antibodies, nucleic acids, exosomes, and cells .Physical And Chemical Properties Analysis

Boronic acids, including “(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid”, have unique physical and chemical properties. Their mode of Brønsted acidity depends on the medium. In anhydrous media, the hydroxyl group in the trigonal boronic acid species can act as the proton donor .Scientific Research Applications

- Ribonucleic Acids (RNAs) : Boronic acid-based materials can selectively recognize RNA molecules, aiding in RNA detection and analysis .

Solid Phase Microextraction (SPME)

Boronic acid-functionalized materials can be incorporated into in-tube solid phase microextraction (in-tube SPME) systems. These affinity monoliths selectively capture glycoproteins from complex samples, facilitating their analysis .

Mechanism of Action

Target of Action

The primary targets of (1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This compound is a subclass of organoboron compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected biochemical pathway is the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction results in the formation of new carbon-carbon bonds, which can have significant downstream effects in various biochemical processes.

Pharmacokinetics

General properties of boronic acids suggest that they have a relatively stable, readily prepared, and generally environmentally benign nature . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.

Result of Action

The result of the action of (1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, which can have significant molecular and cellular effects.

Action Environment

The action of (1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant Therefore, the reaction conditions can significantly influence the compound’s action, efficacy, and stability

Safety and Hazards

Future Directions

Boronic acid-based materials, including “(1-(2-Aminoethyl)-1H-pyrazol-4-yl)boronic acid”, have various promising applications in the future. They are being used as recognition elements and signal labels for the detection of cis-diol-containing biological species, including ribonucleic acids, glycans, glycoproteins, bacteria, exosomes, and tumor cells . The development of versatile boronic acid-based materials is a topic of ongoing research .

properties

IUPAC Name |

[1-(2-aminoethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BN3O2/c7-1-2-9-4-5(3-8-9)6(10)11/h3-4,10-11H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUKTKFOMIASCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CCN)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201237886 | |

| Record name | B-[1-(2-Aminoethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1141889-24-8 | |

| Record name | B-[1-(2-Aminoethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141889-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[1-(2-Aminoethyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201237886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B3026743.png)

![6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3026749.png)

![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3026751.png)

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B3026761.png)